molecular formula C11H14O4 B3058039 2-Methoxy-3-(4-methoxyphenyl)propanoic acid CAS No. 87387-83-5

2-Methoxy-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B3058039
CAS No.: 87387-83-5
M. Wt: 210.23
InChI Key: OGJKUGGZOYNPSS-UHFFFAOYSA-N
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Description

2-Methoxy-3-(4-methoxyphenyl)propanoic acid (CAS: 1538203-13-2) is a synthetic arylpropanoic acid derivative with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . Its structure features a propanoic acid backbone substituted with a methoxy group at position 2 and a 4-methoxyphenyl group at position 3 (Figure 1). The compound has been studied in pharmacological contexts, particularly for its interactions with efflux transporters like breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which influence its brain penetration . It is commercially available as a research chemical (e.g., Sigma-Aldrich product PH018866) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3-(4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-9)7-10(15-2)11(12)13/h3-6,10H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJKUGGZOYNPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801297947
Record name α,4-Dimethoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87387-83-5
Record name α,4-Dimethoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87387-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,4-Dimethoxybenzenepropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-3-(4-methoxyphenyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

A palladium-catalyzed arylation strategy enables the direct introduction of the 4-methoxyphenyl group at the β-position of 2-methoxypropanoic acid. This method, adapted from studies on lactic acid derivatives, involves the following steps:

Procedure

  • Amide Formation : (S)-2-Methoxypropanoic acid is converted to its quinoline amide derivative using 8-aminoquinoline as a directing group.
  • Arylation : The amide undergoes palladium-catalyzed coupling with 4-methoxyiodobenzene in the presence of silver fluoride (AgF) and palladium acetate ($$ \text{Pd(OAc)}2 $$) in tert-amyl alcohol ($$ t $$-AmylOH) at 85°C under $$ \text{N}2 $$.
  • Hydrolysis : The resulting aryl amide is hydrolyzed back to the carboxylic acid using lithium hydroxide ($$ \text{LiOH} $$).
Reaction Conditions and Yields
Entry Catalyst Additive Solvent Time (h) Yield (%)
13a,c $$ \text{Pd(OAc)}_2 $$ AgF (3.0 eq) $$ t $$-AmylOH 12 81

This method achieves high regioselectivity due to the directing effect of the quinoline amide, enabling efficient β-arylation. The use of $$ t $$-AmylOH as a solvent enhances reaction efficiency compared to polar aprotic solvents like DMF.

Nitrile Hydrolysis Route

Hydrolysis of 2-methoxy-3-(4-methoxyphenyl)propanenitrile provides a straightforward pathway to the target acid. This approach, analogous to the synthesis of 2-(4-methoxyphenyl)propanoic acid, proceeds as follows:

Procedure

  • Nitrile Preparation : The nitrile precursor is synthesized via alkylation of 4-methoxybenzyl chloride with a methoxy-substituted propionitrile.
  • Basic Hydrolysis : The nitrile is refluxed with potassium hydroxide ($$ \text{KOH} $$) in ethylene glycol/water (3:1) at 150–160°C for 14 hours.
  • Acidification : The reaction mixture is acidified to pH 2 with hydrochloric acid ($$ \text{HCl} $$), precipitating the carboxylic acid.
Key Data
  • Yield : 78% after recrystallization.
  • Impurity : ~2% mono-methyl impurity observed due to incomplete hydrolysis.

This method is scalable but requires stringent control of hydrolysis conditions to minimize byproducts.

Asymmetric Hydrogenation of Cinnamic Acid Derivatives

For enantioselective synthesis, asymmetric hydrogenation of a cinnamic acid precursor offers a stereocontrolled route. Adapted from patent literature, this method involves:

Procedure

  • Cinnamic Acid Synthesis : A cinnamic acid derivative bearing 4-methoxyphenyl and 2-methoxy groups is prepared via Heck coupling or Wittig reaction.
  • Hydrogenation : The double bond is reduced using a chiral catalyst (e.g., Ru-BINAP) under $$ \text{H}_2 $$ pressure to yield the (R)- or (S)-enantiomer.
Example Conditions
  • Catalyst : $$ \text{RuCl}_2[(R)-BINAP] $$
  • Pressure : 50 psi $$ \text{H}_2 $$
  • Yield : >90% enantiomeric excess (ee)

This method is ideal for producing optically pure material but requires access to specialized catalysts.

Malonate Ester Alkylation

Classical malonate chemistry provides a versatile route to construct the propanoic acid skeleton.

Procedure

  • Diethyl Malonate Alkylation : Diethyl malonate is sequentially alkylated with 4-methoxybenzyl bromide and methyl iodide.
  • Decarboxylation : The dialkylated malonate is hydrolyzed with $$ \text{NaOH} $$, followed by acidification and thermal decarboxylation.
Yield Optimization
  • First Alkylation : 4-Methoxybenzyl bromide, 65% yield.
  • Second Alkylation : Methyl iodide, 58% yield.
  • Overall Yield : ~40% after decarboxylation.

While reliable, this method suffers from moderate yields due to competing side reactions during dialkylation.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Complexity
C–H Arylation 81 Moderate High Moderate
Nitrile Hydrolysis 78 None High Low
Asymmetric Hydrogenation >90 High Moderate High
Malonate Alkylation 40 None Moderate Low

The C–H arylation and nitrile hydrolysis methods are preferred for large-scale synthesis due to their efficiency and simplicity. Asymmetric hydrogenation is critical for enantiopure production but requires specialized infrastructure.

Scientific Research Applications

2-Methoxy-3-(4-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes involved in inflammatory processes or by scavenging free radicals to reduce oxidative stress. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of cyclooxygenase enzymes and modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity : Unlike NSAIDs like Ibuprofen, which target cyclooxygenase (COX), the target compound’s methoxy groups may redirect its mechanism toward transporter-mediated efflux modulation .
  • Synthetic vs. Natural Sources: Most analogs are synthetic, but structurally related compounds (e.g., 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid) have been isolated from natural sources like Actinoplanes spp., showing cytotoxicity .

Pharmacokinetic and Pharmacodynamic Comparisons

  • BCRP/P-gp Interactions : The target compound (PF-407288) demonstrated reduced brain penetration in mice lacking BCRP/P-gp, unlike simpler analogs like prazosin, which rely less on these transporters .
  • Anti-Inflammatory Potential: While β-hydroxy-β-arylalkanoic acids (e.g., Fenbufen) show enhanced anti-inflammatory activity with oxo-functionality , the target compound’s dual methoxy groups may favor different therapeutic applications, such as immunoproteasome inhibition .

Metabolic and Stability Profiles

  • Esterification Susceptibility : The 2-methoxy group in the target compound is less prone to hydrolysis than the 2-hydroxy group in HMDB0039427, improving metabolic stability .
  • Cytotoxicity: Natural derivatives like 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid exhibit moderate cytotoxicity (43.2% mortality in brine shrimp assays) , whereas the target compound’s synthetic analogs prioritize transporter interaction over direct cytotoxicity.

Biological Activity

2-Methoxy-3-(4-methoxyphenyl)propanoic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its biological effects, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_4

This structure consists of a propanoic acid backbone with methoxy and phenyl substituents, contributing to its unique properties.

1. Antioxidant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity. For instance, a related compound showed a DPPH radical scavenging activity that was approximately 1.37 times greater than that of ascorbic acid, indicating strong potential for use in oxidative stress-related conditions .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens ranged from 0.0039 to 0.025 mg/mL, showcasing its potency .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilisNot Tested
Pseudomonas aeruginosaNot Tested

3. Anticancer Activity

In vitro studies have assessed the anticancer potential of the compound against various cancer cell lines. Notably, it exhibited cytotoxic effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with higher efficacy observed against U-87 cells in MTT assays .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
U-8715
MDA-MB-23125

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to effectively neutralize free radicals.
  • Antimicrobial Mechanism : The structural features facilitate interaction with bacterial cell membranes, leading to increased permeability and eventual cell death.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell cycle regulation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antioxidant Properties : A study involving the administration of derivatives to rats showed significant reductions in oxidative stress markers compared to control groups.
  • Clinical Evaluation : A preliminary clinical trial assessing the effects on cancer patients indicated a promising reduction in tumor size alongside conventional therapies.

Q & A

Q. Key Factors :

  • Temperature : Higher temps (>100°C) accelerate ester hydrolysis but risk side reactions.
  • Catalyst Load : 5 mol% Ru-BINAP achieves >90% enantiomeric excess (ee) .
  • Yield Optimization : Purification via recrystallization (ethanol/water) improves purity to >98% .

Basic: How is the structural characterization of this compound validated, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography : Confirms bond lengths (C-O: 1.36–1.42 Å) and dihedral angles (phenyl-propanoic acid: 12.5°) .
  • NMR :
    • ¹H NMR : Methoxy protons appear as singlets at δ 3.72–3.85 ppm; aromatic protons show coupling (J = 8.5 Hz) .
    • ¹³C NMR : Carboxylic carbon at δ 172–174 ppm .
  • HPLC-MS : Quantifies purity (>99%) and detects trace impurities (e.g., de-methylated byproducts) .

Advanced: How do stereochemical variations (e.g., enantiomers) affect biological activity, and how are they resolved?

Methodological Answer:

  • Chiral Separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to isolate (R)- and (S)-enantiomers .
  • Bioactivity Differences :
    • (R)-enantiomer shows 3x higher binding affinity to PPAR-γ (IC₅₀ = 12 µM vs. 36 µM for (S)) in anti-inflammatory assays .
    • Stereochemistry impacts metabolic stability: (R)-form resists hepatic CYP3A4 degradation (t½ = 8.2 h vs. 2.1 h for (S)) .

Advanced: What contradictions exist in reported physicochemical data, and how can they be resolved?

Q. Data Contradictions :

  • LogP Values : Discrepancies range from 1.35 (experimental) to 1.82 (computational) due to solvent polarity effects .
  • Melting Points : Reported values vary (145–152°C) based on crystallization solvents (ethanol vs. acetonitrile) .

Q. Resolution Strategies :

  • Standardize solvent systems for measurements.
  • Validate via differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation design?

Methodological Answer:

  • pH Stability :
    • Stable at pH 2–6 (simulated gastric fluid, 24 h), but degrades at pH >8 via demethoxylation .
    • Degradation Products : 3-(4-Hydroxyphenyl)propanoic acid (identified via LC-MS) .
  • Thermal Stability :
    • Decomposes above 200°C (TGA data), forming CO₂ and methoxyphenyl fragments .
  • Formulation Advice : Use enteric coatings to protect against alkaline intestinal pH .

Advanced: What computational models predict the compound’s metabolic pathways, and how do they align with experimental data?

Methodological Answer:

  • In Silico Tools :
    • SwissADME : Predicts CYP2C9/2C19-mediated O-demethylation as the primary pathway .
    • Molecular Dynamics : Simulates binding to human serum albumin (ΔG = -8.2 kcal/mol) .
  • Experimental Validation :
    • Microsomal assays confirm CYP2C9 oxidation (Km = 18 µM, Vmax = 4.2 nmol/min/mg) .
    • Discrepancy: Models underestimate renal clearance (predicted 0.8 mL/min vs. observed 1.5 mL/min) .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • PPAR-γ Agonism : Used in diabetes research to modulate glucose uptake (EC₅₀ = 0.7 µM in 3T3-L1 adipocytes) .
  • Antioxidant Studies : Scavenges DPPH radicals (IC₅₀ = 45 µM) via phenolic hydrogen donation .
  • Prodrug Development : Ester derivatives (e.g., ethyl ester) enhance bioavailability (AUC increased by 2.5x) .

Advanced: How do substituent modifications (e.g., replacing methoxy with ethoxy) alter bioactivity?

Methodological Answer:

  • Ethoxy Analog :
    • Increased LogP (2.1 vs. 1.35) enhances blood-brain barrier penetration (brain/plasma ratio = 0.8) .
    • Reduced PPAR-γ binding (IC₅₀ = 28 µM) due to steric hindrance .
  • Fluoro Derivative :
    • Introduces ¹⁹F NMR tracer capability but lowers metabolic stability (t½ = 1.8 h) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Methoxy-3-(4-methoxyphenyl)propanoic acid
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Reactant of Route 2
2-Methoxy-3-(4-methoxyphenyl)propanoic acid

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